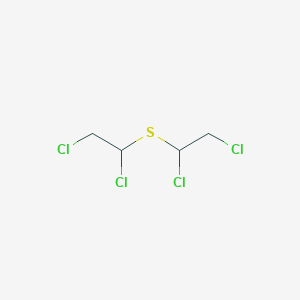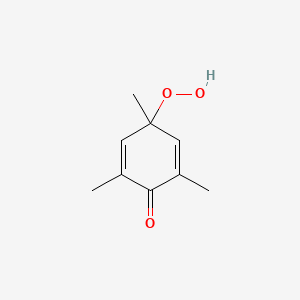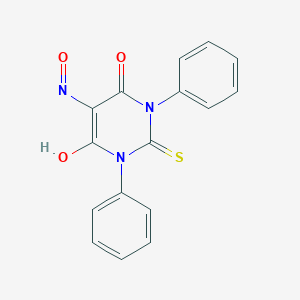
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound belonging to the class of pyrimidinediones This compound is characterized by the presence of a hydroxyimino group, diphenyl groups, and a sulfanylidenedihydro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 2,4(1H,3H)-pyrimidinediones with appropriate reagents. One common method includes the reaction of 2,4(1H,3H)-pyrimidinediones with tosylates or bromides in the presence of catalytic lithium iodide and sodium bicarbonate at temperatures ranging from 50°C to 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyrimidinediones, depending on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antiviral agents, particularly against HIV.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to inhibit HIV reverse transcriptase by fitting into the enzyme’s binding pocket, thereby preventing viral replication . Additionally, its neuroprotective effects are believed to involve the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-pyrimidinedione: A simpler analog with similar core structure but lacking the hydroxyimino and diphenyl groups.
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with potential anticancer properties.
Uniqueness
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of hydroxyimino, diphenyl, and sulfanylidenedihydro groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
35778-69-9 |
|---|---|
Fórmula molecular |
C16H11N3O3S |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
6-hydroxy-5-nitroso-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H11N3O3S/c20-14-13(17-22)15(21)19(12-9-5-2-6-10-12)16(23)18(14)11-7-3-1-4-8-11/h1-10,20H |
Clave InChI |
JBSIGGYLLBCHMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(C(=O)N(C2=S)C3=CC=CC=C3)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


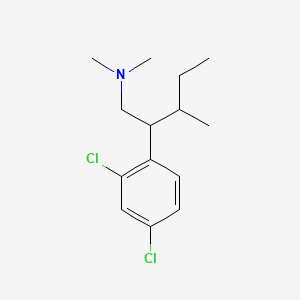
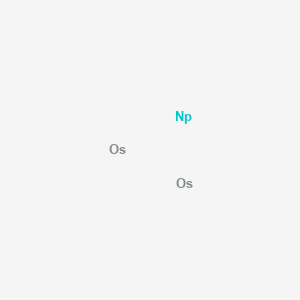
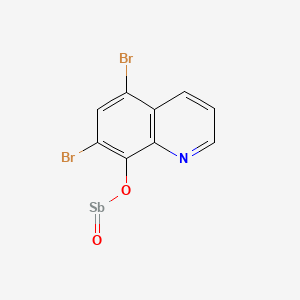
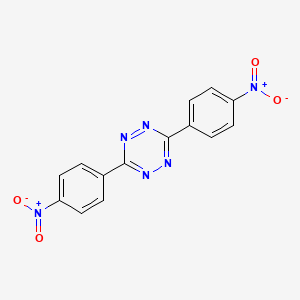
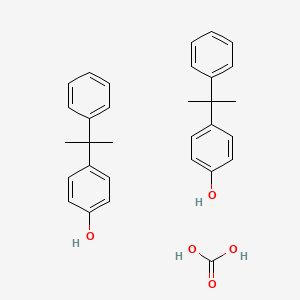
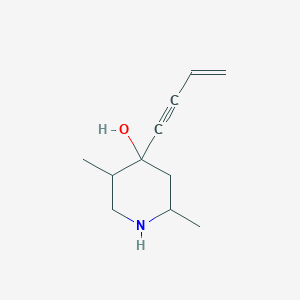

![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

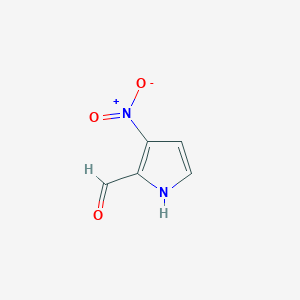
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
